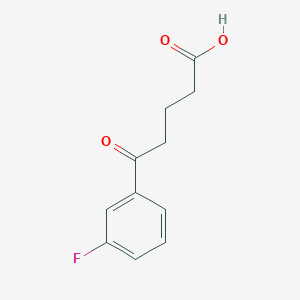
Acide 5-(3-fluorophényl)-5-oxovalérique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Fluorophenyl)-5-oxovaleric acid is a compound that is not directly mentioned in the provided papers. However, the papers do discuss various fluorinated compounds and their biological activities, which can provide insights into the potential characteristics and applications of 5-(3-Fluorophenyl)-5-oxovaleric acid. For instance, fluorinated compounds like 5-fluorouracil (5-FU) are known for their antitumor activity and are used in chemotherapy . The presence of a fluorine atom can significantly alter the biological activity and physical properties of a molecule.
Synthesis Analysis
The synthesis of fluorinated compounds can be complex and often requires specific reagents and conditions. While the papers do not provide a direct synthesis route for 5-(3-Fluorophenyl)-5-oxovaleric acid, they do mention the synthesis of related fluorinated compounds. For example, oxovanadium(IV) complexes with Schiff bases derived from fluorinated thiadiazoles have been synthesized using sodium acetate in ethanol . This suggests that similar synthetic strategies could potentially be applied to the synthesis of 5-(3-Fluorophenyl)-5-oxovaleric acid.
Molecular Structure Analysis
The molecular structure of fluorinated compounds can be quite diverse, and the presence of fluorine can influence the electronic distribution and geometry of the molecule. The papers discuss the coordination chemistry of 5-fluoroorotic acid with transition metals, revealing different coordination modes and complex geometries . This indicates that 5-(3-Fluorophenyl)-5-oxovaleric acid could also exhibit interesting coordination behavior with metals, which might be useful in developing metal complexes with specific properties.
Chemical Reactions Analysis
Fluorinated compounds participate in various chemical reactions, often exhibiting unique reactivity due to the electronegativity of fluorine. For example, 5-fluorouracil can be phosphorylated to form nucleotide analogs , and its reactivity can be influenced by the presence of other functional groups, as seen in the one-electron reductive release of 5-fluorouracil from prodrugs . These findings suggest that 5-(3-Fluorophenyl)-5-oxovaleric acid could also engage in specific chemical reactions, potentially leading to the formation of biologically active metabolites or the release of active drugs.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are often distinct from their non-fluorinated counterparts. The high fluorescence quantum yield of certain fluorinated carbon dots indicates that fluorinated compounds can have significant optical properties . Additionally, the ability to form stable complexes with metals, as seen in oxovanadium(IV) complexes , suggests that 5-(3-Fluorophenyl)-5-oxovaleric acid could also form stable complexes with interesting physical and chemical properties.
Applications De Recherche Scientifique
Développement d'agents antimicrobiens
La structure principale de l'acide 5-(3-fluorophényl)-5-oxovalérique, en particulier le noyau 1,2,4-triazole-5-thione avec une partie 3-fluorophényle, a été identifiée comme un échafaudage potentiel pour le développement de nouveaux agents antimicrobiens. Ce composé pourrait être essentiel pour créer des traitements ayant plusieurs mécanismes d'action, ce qui est bénéfique pour prévenir le développement de formes résistantes de bactéries et de champignons .
Synthèse de bases de Schiff
Les bases de Schiff dérivées de l'this compound se sont avérées prometteuses dans le traitement des maladies infectieuses. Ces composés ont été évalués pour leurs activités antibactériennes et antifongiques, certains présentant une activité antifongique modérée contre les espèces de Candida. La plus forte activité contre C. albicans a été observée pour un composé avec une partie 4-méthoxyphényle .
Études de cytotoxicité
Les bases de Schiff synthétisées à partir de l'this compound ont également fait l'objet d'études de cytotoxicité pour déterminer leur profil de sécurité. Ces études sont cruciales pour évaluer l'utilisation potentielle de ces composés dans des applications médicales, en garantissant qu'ils sont non seulement efficaces, mais aussi sûrs pour l'usage humain .
Études d'amarrage moléculaire
Des études d'amarrage moléculaire ont été réalisées avec des dérivés de l'this compound pour comprendre leur interaction avec des cibles biologiques telles que la topoisomérase IV, la D-Alanyl-D-Alanine ligase et la dihydrofolate réductase. Ces études aident à élucider le mécanisme de l'activité antibactérienne et antifongique, ce qui est essentiel pour la conception de médicaments .
Recherche sur les souches résistantes aux médicaments
Compte tenu de l'émergence de souches de bactéries et de champignons résistantes aux médicaments, l'this compound et ses dérivés peuvent être essentiels dans la recherche et le développement de nouveaux traitements capables de surmonter les mécanismes de résistance. Cette recherche est cruciale dans la bataille permanente contre les maladies infectieuses .
Développement de systèmes de délivrance de nanomédicaments sensibles au pH
Bien qu'il ne soit pas directement lié à l'this compound, la recherche sur les systèmes de délivrance de nanomédicaments sensibles au pH qui ciblent le microenvironnement acide des tumeurs peut être éclairée par les connaissances structurelles acquises en étudiant ce composé. Les connaissances acquises peuvent contribuer à la conception de polyesters hydrophobes avec plusieurs groupes d'acide phénylboronique pendants .
Mécanisme D'action
The mechanism of action of fluorophenyl compounds can vary depending on their specific structure and the biological system they interact with . For example, some indole derivatives, which are structurally similar to fluorophenyl compounds, have been found to exhibit antiviral, anti-inflammatory, and anticancer activities .
Safety and Hazards
The safety and hazards associated with the handling and use of fluorophenyl compounds can be found in their respective safety data sheets . For example, 3-fluorophenyl isocyanate is classified as a flammable liquid and vapor, and it can cause skin irritation, serious eye irritation, and respiratory irritation .
Orientations Futures
Propriétés
IUPAC Name |
5-(3-fluorophenyl)-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO3/c12-9-4-1-3-8(7-9)10(13)5-2-6-11(14)15/h1,3-4,7H,2,5-6H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMDBDUOSNLRJAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374652 |
Source


|
| Record name | 5-(3-Fluorophenyl)-5-oxovaleric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
845790-38-7 |
Source


|
| Record name | 5-(3-Fluorophenyl)-5-oxovaleric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



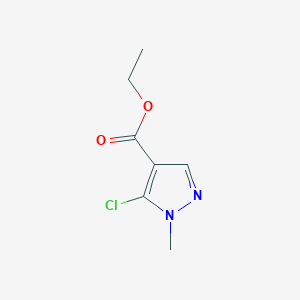
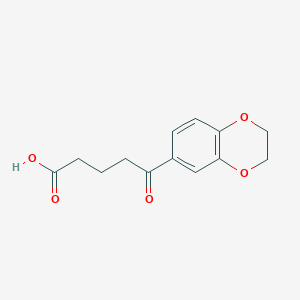
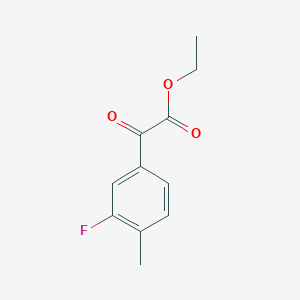
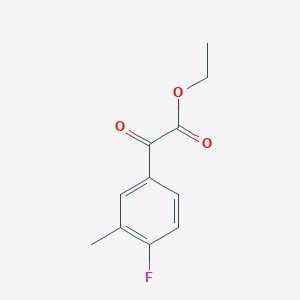

![Ethyl 2-(benzo[d][1,3]dioxol-5-yl)-2-oxoacetate](/img/structure/B1302099.png)

![4-[4-(Ethylthio)phenyl]-4-oxobutyric acid](/img/structure/B1302105.png)



